Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group. Its structural uniqueness lies in the spiro junction at position 1 of the indene ring and the 3-oxo-2,3-dihydroindene moiety, which confers conformational rigidity. The 6-chloro substituent enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing receptor-targeted molecules .
This compound is listed in specialized catalogs (e.g., CymitQuimica) but is currently discontinued, highlighting its niche applications in early-stage drug discovery .
Properties
IUPAC Name |
tert-butyl 6-chloro-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-5-4-12(19)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXWENPMUXUHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Procedure
A representative synthesis begins with sodium tert-butoxide (NaOtBu) in tetrahydrofuran (THF) under argon. A phosphonate ester (1.30 equivalents) is added dropwise to the cooled (0°C) base solution, followed by slow addition of 3-piperidinone (1.00 equivalent). The mixture stirs overnight at room temperature before quenching with water. After extraction with ethyl acetate and column chromatography, the spirocyclic product is isolated.
Example Synthesis of tert-Butyl 5-Chloro-3-Oxo-2,3-Dihydrospiro[Indene-1,3'-Piperidine]-1'-Carboxylate (Analogous Method)
- Starting Materials : Chloro-substituted indanone derivative, tert-butyl (E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate.
- Conditions : NaOtBu (1.30 equiv), THF, 0°C to room temperature, 12 hours.
- Workup : Aqueous quenching, ethyl acetate extraction, silica gel chromatography (petroleum ether:ethyl acetate = 5:1).
- Yield : 40%.
- Enantioselectivity : 92% ee using a chiral phosphoric acid catalyst (e.g., TRIP).
This method highlights the importance of steric and electronic effects in the phosphonate ester, which dictate the efficiency of the olefination step. The chloro substituent’s position on the indanone ring is determined by the starting material, requiring prior functionalization of the indanone precursor.
Intramolecular Acyl Transfer and Deprotection Strategy
An alternative route involves intramolecular acyl transfer followed by deprotection to install the Boc group. This method, adapted from spiro-piperidine syntheses, avoids harsh conditions and improves functional group compatibility.
Key Steps
- Acylation : 1-Benzyl-4-methyl-3,4-dihydrospiro[piperidine-4,2'-quinoline] is acylated to form a 1'-acyl intermediate.
- Debenzylation : Ammonium formate and palladium on carbon (HCOONH4/Pd/C) in methanol remove the benzyl group under mild conditions.
- Boc Protection : The free amine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP) to introduce the Boc group.
Optimization Insights
- Catalyst Loading : 10% Pd/C ensures complete debenzylation without over-reduction.
- Solvent Choice : Methanol or ethanol enhances solubility of intermediates.
- Yield Range : 55–68% over three steps, depending on the acylating agent.
This method is advantageous for its modularity, allowing late-stage introduction of the Boc group. However, it requires precise control of reaction times to prevent acyl migration side reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes the two primary methods, emphasizing critical parameters:
| Method | Key Reagents | Yield | ee (%) | Complexity |
|---|---|---|---|---|
| HWE Reaction | NaOtBu, phosphonate ester, THF | 40% | 92 | Moderate |
| Acyl Transfer/Deprotection | HCOONH4/Pd/C, Boc2O, DMAP | 55–68% | N/A | High |
The HWE method excels in enantioselectivity, making it suitable for asymmetric synthesis, while the acyl transfer approach offers flexibility in protecting group manipulation.
Mechanistic Considerations and Side Reactions
HWE Reaction Mechanism
The reaction proceeds via deprotonation of the phosphonate ester to generate a phosphonate anion, which attacks the ketone to form an oxaphosphorane intermediate. Elimination of phosphate yields the α,β-unsaturated ketone, which undergoes intramolecular cyclization to form the spiro ring.
Common Side Reactions
- Over-Oxidation : Prolonged exposure to base may degrade sensitive substituents.
- Diastereomer Formation : Poor stereocontrol in non-catalyzed reactions leads to racemic mixtures.
Acyl Migration in Deprotection
During debenzylation, acyl groups may migrate between nitrogen and oxygen atoms unless stabilized by bulky substituents. Nuclear magnetic resonance (NMR) studies confirm that the Boc group remains intact under HCOONH4/Pd/C conditions.
Scale-Up and Industrial Feasibility
HWE Reaction at Scale
Continuous Flow Deprotection
Implementing flow chemistry for the HCOONH4/Pd/C step reduces reaction times from hours to minutes, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has been explored for its potential biological activities. Preliminary studies suggest it may exhibit:
- Antimicrobial Properties : The compound's unique structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents.
- Anticancer Activity : Research indicates that similar spiro compounds can inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology.
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its ability to undergo various chemical reactions:
- Asymmetric Synthesis : It can be utilized in the synthesis of unnatural amino acids and biologically active peptides.
- Functional Group Transformations : The chloro group enables nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Materials Science
The stability and reactivity of this compound make it a candidate for developing advanced materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.
- Nanotechnology : The compound's unique structure may facilitate the creation of nanomaterials with tailored properties for applications in electronics or catalysis.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, which are of interest in both therapeutic and research contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[indene-piperidine] derivatives are widely explored for their conformational stability and drug-like properties. Below is a detailed comparison of the target compound with key analogs:
Structural and Functional Analogues
Biological Activity
Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a synthetic compound with a complex spiro structure that incorporates both indene and piperidine moieties. Its molecular formula is , and it has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Weight : 335.83 g/mol
- CAS Number : 855849-90-0
- Structure : The compound features a tert-butyl group and a chloro substituent, which influence its reactivity and biological interactions.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Initial findings indicate that the compound may inhibit the growth of certain cancer cell lines. Specific mechanisms of action are still under investigation, but the unique structural features may play a role in its effectiveness.
- Neuroprotective Effects : The piperidine ring is known for its neuroprotective properties. Studies are ongoing to evaluate the compound's ability to protect neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. The presence of the chloro group is believed to enhance its reactivity and interaction with biological targets.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine] | Lacks chloro substituent; different oxidation state | |
| Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine] | Contains methoxy group instead of chloro; different biological activity | |
| Tert-butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine] | Fluorine substituent; altered electronic properties |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. It serves as a versatile building block in the synthesis of biologically active peptides and peptidomimetic drug molecules. Its applications span various fields including medicinal chemistry and organic synthesis.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Studies : A study on related spiro compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Inhibition : Research on structurally similar piperidine derivatives showed promising results in inhibiting proliferation in breast cancer cell lines.
- Neuroprotection : Compounds with similar piperidine structures have been shown to reduce neuronal apoptosis in models of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. For similar spiro compounds, refluxing in dichloromethane or ethyl acetate with coupling agents (e.g., EDC/HOBt) is common to enhance yields . Optimization strategies include:
- Temperature control : Gradual heating (e.g., 40–60°C) to minimize side reactions.
- Catalyst screening : Testing palladium or copper catalysts for cross-coupling steps.
- Solvent polarity : Adjusting solvent systems to improve intermediate solubility (e.g., THF for hydrophobic intermediates) .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS) for analogous spiro-piperidine compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Collect solid residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and spirocyclic connectivity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C18H23ClNO3: 336.1365) .
- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on the chloro-substituent’s electrostatic contributions .
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) models the oxo group’s nucleophilic susceptibility .
- ADMET prediction : SwissADME assesses pharmacokinetic properties, such as logP (~3.2) and bioavailability .
Q. How to resolve contradictions between theoretical predictions and experimental data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC. Compare results with in silico hydrolysis predictions (e.g., using Zeneth Software) .
- Adjust computational parameters : Incorporate solvent effects (e.g., PCM model) to improve agreement between DFT and experimental stability .
Q. What experimental designs quantify the compound’s selectivity in enzyme inhibition assays?
- Methodological Answer :
- Kinetic assays : Measure IC50 values against target vs. off-target enzymes (e.g., kinase panels). Use fluorescence-based assays for high-throughput screening .
- Competitive binding assays : Employ SPR (surface plasmon resonance) to determine binding affinities (KD) and selectivity ratios .
- Structural analogs : Synthesize derivatives (e.g., replacing chloro with fluoro) to isolate steric/electronic effects on selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
